![molecular formula C28H28N6S2 B1436755 (E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine CAS No. 1070876-09-3](/img/structure/B1436755.png)
(E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine
Overview
Description
(E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine is a useful research compound. Its molecular formula is C28H28N6S2 and its molecular weight is 512.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
I have conducted a search for the scientific research applications of the compound you’re interested in. However, it appears that there is limited information available on this specific compound. The related compounds have been studied for their potential pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and as aldose reductase inhibitors .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various receptors and enzymes .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Compounds with similar structures have been reported to modulate various biochemical pathways, including those involved in antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate or hinder its absorption and distribution .
Result of Action
Compounds with similar structures have been reported to exhibit various pharmacological activities, suggesting that this compound may also exert significant molecular and cellular effects .
Action Environment
The action, efficacy, and stability of (E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, and the temperature .
properties
IUPAC Name |
2-methyl-4-[4-(2-methyl-5,10-dihydro-4H-thieno[3,2-c][1,5]benzodiazepin-4-yl)piperazin-1-yl]-10H-thieno[2,3-b][1,5]benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6S2/c1-17-15-19-25(29-21-7-3-5-9-23(21)31-27(19)35-17)33-11-13-34(14-12-33)26-20-16-18(2)36-28(20)32-24-10-6-4-8-22(24)30-26/h3-10,15-16,25,29,31-32H,11-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQNKLKEQVAJHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3NC2N4CCN(CC4)C5=NC6=CC=CC=C6NC7=C5C=C(S7)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.